molecular formula C8H16BrNO2 B8063985 (S)-tert-Butyl (1-bromopropan-2-yl)carbamate

(S)-tert-Butyl (1-bromopropan-2-yl)carbamate

Cat. No.: B8063985
M. Wt: 238.12 g/mol
InChI Key: OTOODTHBNJYOIV-LURJTMIESA-N
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Description

(S)-tert-Butyl (1-bromopropan-2-yl)carbamate is a chiral compound that is often used as an intermediate in organic synthesis. It is characterized by the presence of a bromine atom and a carbamate group, which makes it a versatile building block in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-bromopropan-2-yl)carbamate typically involves the reaction of (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction conditions, leading to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-bromopropan-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-tert-Butyl (1-bromopropan-2-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-bromopropan-2-yl)carbamate involves its interaction with nucleophiles, leading to the formation of various substituted products. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The carbamate group can undergo reduction or oxidation, leading to the formation of amines or oxidized derivatives .

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl (1-bromopropan-2-yl)carbamate
  • (S)-Methyl (1-bromopropan-2-yl)carbamate
  • (S)-Ethyl (1-bromopropan-2-yl)carbamate

Uniqueness

(S)-tert-Butyl (1-bromopropan-2-yl)carbamate is unique due to its tert-butyl group, which provides steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules, offering advantages in terms of yield and purity compared to similar compounds .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-bromopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrNO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOODTHBNJYOIV-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CBr)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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